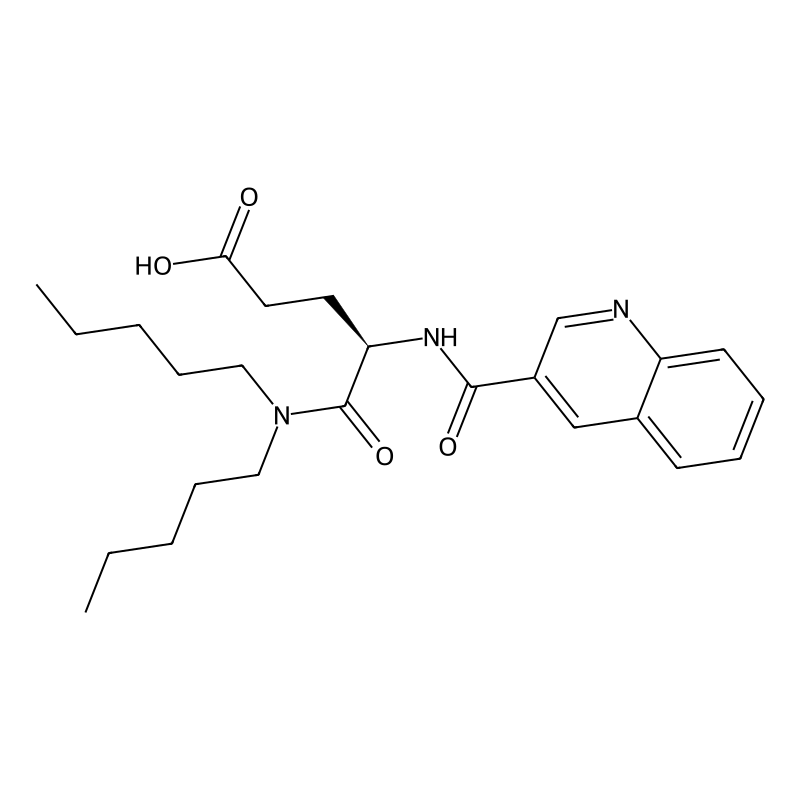

Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- PubChem: A search on PubChem, a public database of chemicals maintained by the National Institutes of Health (NIH), reveals an entry for this compound (CID 3081191) but does not provide any information on its research applications [].

Further Exploration:

Given the lack of specific details, it might be helpful to explore related areas of research to gain insights into potential applications:

- Chemical Structure Analysis: Analyzing the compound's structure can provide clues about its functional groups and potential interactions with biological targets. The presence of a quinolinylcarbonyl group suggests a possible link to research on quinolone-based drugs, which have various applications including antibacterials [].

- Patent Search: Patent databases might reveal information about the synthesis or intended use of this specific compound.

Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- is a complex organic compound with the molecular formula C25H35N3O4. It features a pentanoic acid backbone substituted with a dipentylamino group and a quinoline-derived carbonyl amino group. This structure contributes to its unique properties and potential biological activities. The compound is also known by various synonyms, including A 65186 and CAS Number 119295-94-2 .

The chemical reactivity of Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- can be attributed to its functional groups:

- Amine Group: Reacts with acids to form salts.

- Carbonyl Group: Participates in nucleophilic addition reactions.

- Carboxylic Acid Group: Can undergo esterification or amidation reactions.

These reactions make the compound versatile in synthetic organic chemistry, allowing for modifications that can enhance its biological activity or alter its physical properties.

Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- has been identified as a Type A cholecystokinin receptor antagonist. Cholecystokinin is a peptide hormone involved in digestion and appetite regulation. By antagonizing this receptor, the compound may influence gastrointestinal function and could have implications in treating conditions such as obesity or gastrointestinal disorders .

The synthesis of Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- typically involves several steps:

- Formation of the Pentanoic Acid Backbone: This can be achieved through standard carboxylic acid synthesis methods.

- Introduction of the Dipentylamino Group: This may involve nucleophilic substitution reactions where dipentylamine reacts with an appropriate electrophile.

- Quinoline Derivative Attachment: The quinoline moiety can be introduced via coupling reactions using quinoline derivatives that contain reactive functional groups.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.

The primary applications of Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- are in pharmacology and medicinal chemistry:

- Drug Development: As a cholecystokinin receptor antagonist, it may serve as a lead compound in developing medications for metabolic disorders.

- Research: Utilized in studies exploring receptor interactions and biological pathways involving cholecystokinin.

Studies on Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- have focused on its interaction with cholecystokinin receptors. These studies aim to elucidate its binding affinity and efficacy compared to other known antagonists. Understanding these interactions is crucial for optimizing its pharmacological profile and therapeutic potential.

Several compounds share structural or functional similarities with Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)-. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features | Unique Aspects |

|---|---|---|---|

| A 65186 | C25H35N3O4 | Type A CCK antagonist | Specificity for CCK receptors |

| 5-Oxo-5-(2-pyrrolidinylcarbonyl)pentanoic acid | C16H20N2O4 | Different amine substituent | Different biological activity profile |

| N-(alpha-Linolenoyl)tyrosine | C21H29NO3 | Contains fatty acid moiety | Different mechanism of action |

Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- stands out due to its specific interaction with cholecystokinin receptors and potential applications in metabolic disorder treatments.

This detailed overview provides insights into the chemical nature, biological relevance, and potential applications of Pentanoic acid, 5-(dipentylamino)-5-oxo-4-((3-quinolinylcarbonyl)amino)-, (R)- while comparing it to similar compounds to highlight its unique characteristics.

Purity

XLogP3

Exact Mass

Appearance

Storage

Other CAS

Wikipedia

Dates

2: Asin KE, Bednarz L, Nikkel AL, Gore PA Jr, Nadzan AM. A-71623, a selective CCK-A receptor agonist, suppresses food intake in the mouse, dog, and monkey. Pharmacol Biochem Behav. 1992 Aug;42(4):699-704. PubMed PMID: 1513850.

3: Britton DR, Yahiro L, Cullen MJ, Kerwin JF Jr, Kopecka H, Nadzan AM. Centrally administered CCK-8 suppresses activity in mice by a "peripheral-type" CCK receptor. Pharmacol Biochem Behav. 1989 Dec;34(4):779-83. PubMed PMID: 2623030.

4: Peter SA, D'Amato M, Beglinger C. CCK1 antagonists: are they ready for clinical use? Dig Dis. 2006;24(1-2):70-82. Review. PubMed PMID: 16699265.

5: Shigeri Y, Shinohara S, Murata S, Fujimoto M, Kawasaki K. Expression of two different cholecystokinin receptors in Xenopus oocytes injected with mRNA from rabbit pancreas and rat hippocampus. Jpn J Pharmacol. 1996 Sep;72(1):9-15. PubMed PMID: 8902594.

6: Parrott RF. Central effects of CCK ligands in pigs making operant responses for food. Pharmacol Biochem Behav. 1994 Nov;49(3):463-9. PubMed PMID: 7862695.

7: Reidelberger RD, Hernandez J, Fritzsch B, Hulce M. Abdominal vagal mediation of the satiety effects of CCK in rats. Am J Physiol Regul Integr Comp Physiol. 2004 Jun;286(6):R1005-12. Epub 2003 Dec 30. PubMed PMID: 14701717.

8: Reidelberger RD, Castellanos DA, Hulce M. Effects of peripheral CCK receptor blockade on food intake in rats. Am J Physiol Regul Integr Comp Physiol. 2003 Aug;285(2):R429-37. Epub 2003 May 8. PubMed PMID: 12738611.

9: Reidelberger RD, Kelsey L, Heimann D, Hulce M. Effects of peripheral CCK receptor blockade on gastric emptying in rats. Am J Physiol Regul Integr Comp Physiol. 2003 Jan;284(1):R66-75. Epub 2002 Oct 3. PubMed PMID: 12388446.

10: van Westerloo DJ, Helmerhorst HJ. A little fat every day keeps the doctor away*. Crit Care Med. 2013 Nov;41(11):2662-3. doi: 10.1097/CCM.0b013e3182963e7c. PubMed PMID: 24162686.

11: Lubbers T, de Haan JJ, Luyer MD, Verbaeys I, Hadfoune M, Dejong CH, Buurman WA, Greve JW. Cholecystokinin/Cholecystokinin-1 receptor-mediated peripheral activation of the afferent vagus by enteral nutrients attenuates inflammation in rats. Ann Surg. 2010 Aug;252(2):376-82. doi: 10.1097/SLA.0b013e3181dae411. PubMed PMID: 20585240.

12: de Haan JJ, Windsant IV, Lubbers T, Hanssen SJ, Hadfoune M, Prinzen FW, Greve JW, Buurman WA. Prevention of hemolysis-induced organ damage by nutritional activation of the vagal anti-inflammatory reflex*. Crit Care Med. 2013 Nov;41(11):e361-7. doi: 10.1097/CCM.0b013e31828e9262. PubMed PMID: 24105450.

13: Kerwin JF Jr, Wagenaar F, Kopecka H, Lin CW, Miller T, Witte D, Stashko M, Nadzan AM. Cholecystokinin antagonists: (R)-tryptophan-based hybrid antagonists of high affinity and selectivity for CCK-A receptors. J Med Chem. 1991 Dec;34(12):3350-9. PubMed PMID: 1766000.

14: Ebenezer IS. The effects of a peripherally acting cholecystokinin1 receptor antagonist on food intake in rats: implications for the cholecystokinin-satiety hypothesis. Eur J Pharmacol. 2003 Feb 14;461(2-3):113-8. PubMed PMID: 12586206.

15: Ebenezer IS, Parrott RF. A70104 and food intake in pigs: implication for the CCK 'satiety' hypothesis. Neuroreport. 1993 May;4(5):495-8. PubMed PMID: 8513125.

16: Reidelberger RD, Heimann D, Kelsey L, Hulce M. Effects of peripheral CCK receptor blockade on feeding responses to duodenal nutrient infusions in rats. Am J Physiol Regul Integr Comp Physiol. 2003 Feb;284(2):R389-98. Epub 2002 Oct 31. PubMed PMID: 12414437.